Metachrome yellow

Catalog No.
S535042
CAS No.
584-42-9
M.F
C13H9N3NaO5
M. Wt
310.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metachrome yellow

CAS Number

584-42-9

Product Name

Metachrome yellow

IUPAC Name

sodium;2-carboxy-4-[(3-nitrophenyl)diazenyl]phenolate

Molecular Formula

C13H9N3NaO5

Molecular Weight

310.22 g/mol

InChI

InChI=1S/C13H9N3O5.Na/c17-12-5-4-9(7-11(12)13(18)19)15-14-8-2-1-3-10(6-8)16(20)21;/h1-7,17H,(H,18,19);

InChI Key

MIUNFDBDKWAGRK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+]

solubility

Soluble in DMSO

Synonyms

Metachrome yellow; Alizarin Yellow GG; Java Unichrome Yellow GT; RV 1; C.I. 14025; Acid Chrome Yellow 2GW;

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)O)C(=O)O.[Na]

The exact mass of the compound Metachrome yellow is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Staining Glycosaminoglycans (GAGs)

Metachrome yellow exhibits a strong affinity for glycosaminoglycans (GAGs), a group of complex carbohydrates found in the extracellular matrix and on cell surfaces []. This property makes it a valuable tool for researchers to:

  • Visualize GAGs in tissues: Metachrome yellow can be used to stain GAGs in histological sections, allowing researchers to identify and localize these molecules in tissues. This helps understand their distribution and potential roles in various biological processes [].
  • Quantify GAG content: By measuring the intensity of the metachrome yellow stain, researchers can estimate the relative amount of GAGs present in a sample. This can be helpful in studies investigating changes in GAG content associated with diseases or during development [].

Detection of Amyloid Deposits

Metachrome yellow can also bind to amyloid deposits, which are abnormal protein aggregates associated with several neurodegenerative diseases like Alzheimer's and Parkinson's disease []. This binding property allows researchers to:

  • Screen for amyloid formation: Metachrome yellow can be used in in vitro assays to detect the formation of amyloid fibrils by different proteins. This can be helpful in drug discovery efforts aimed at preventing or inhibiting amyloidogenesis [].
  • Identify amyloid plaques in tissues: Similar to GAG staining, metachrome yellow can be used to identify amyloid plaques in brain tissue sections, aiding in the diagnosis of certain neurodegenerative diseases [].

Metachrome yellow is an organic compound classified as a synthetic dye, specifically a type of azo dye. Its chemical formula is C13H8N3NaO5C_{13}H_{8}N_{3}NaO_{5}, and it is commonly known for its vibrant yellow color. The compound is often utilized in various applications, including textiles, paper, and food products, due to its excellent coloring properties and stability under different conditions. The dye is also recognized for its ability to produce bright shades and good fastness to light and washing, making it suitable for industrial use .

In biological staining, metachrome yellow interacts with specific biomolecules, particularly acidic groups like those in proteins and nucleic acids. The exact mechanism depends on the target molecule and the staining technique employed [].

For example, metachrome yellow can bind to specific cartilage components due to their high sulfate content. This selective binding allows researchers to differentiate cartilage tissues in histological sections [].

Metachrome yellow may cause skin irritation and eye damage upon contact. It is recommended to wear appropriate personal protective equipment (PPE) when handling this compound [].

That are significant in its application as a dye. The primary reaction involves the formation of a complex with metal ions, which enhances the dye's color properties. For instance, when introduced into a dye bath containing alkaline earth metal salts, the dye can exhibit striking color changes depending on the pH and the presence of other chemicals .

The basic chemical interaction can be summarized as follows:

  • Dyeing Process: The dye interacts with fibers in the presence of mordants (metal salts) to form stable complexes.
  • Color Change: The addition of different salts can alter the hue of the dye, such as changing from red to greenish-blue with ammonium hydroxide .

Metachrome yellow can be synthesized through several methods, primarily involving diazotization followed by coupling reactions:

  • Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component (like phenols or naphthols) to produce the final dye structure.

This process allows for variations in the dye's properties by altering the starting materials used in synthesis .

Metachrome yellow finds applications across various industries:

  • Textile Industry: It is widely used for dyeing fabrics due to its bright color and good fastness properties.
  • Food Industry: Occasionally used as a food colorant, though its safety has been questioned due to potential health risks.
  • Paper Industry: Employed in coloring paper products.
  • Biochemical Research: Utilized as a staining agent in laboratory settings .

Interaction studies of Metachrome yellow focus on its behavior in different environments and with various substrates:

  • Metal Ion Interaction: Research indicates that Metachrome yellow interacts significantly with metal ions, affecting its color stability and intensity.
  • Environmental Impact: Studies have shown that synthetic dyes can have detrimental effects on aquatic life when released into waterways without proper treatment.

Understanding these interactions is crucial for improving dye application processes and minimizing environmental impact .

Metachrome yellow shares similarities with several other dyes, particularly within the azo dye category. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Alizarin Yellow GGC13H9N3O5C_{13}H_{9}N_{3}O_{5}Known for its use as an acid-base indicator; interacts with enzymes.
TartrazineC16H9N4NaO9S2C_{16}H_{9}N_{4}NaO_{9}S_{2}Commonly used as a food coloring; associated with allergic reactions in some individuals.
Sunset Yellow FCFC16H10N2NaO7SC_{16}H_{10}N_{2}NaO_{7}SUsed primarily in food products; has been linked to hyperactivity in children .
Brilliant YellowC14H10N2NaO5SC_{14}H_{10}N_{2}NaO_{5}SExhibits high lightfastness; often used in textiles .

Uniqueness of Metachrome Yellow

Metachrome yellow's uniqueness lies in its specific interactions with metal ions during the dyeing process, which allows for vibrant color changes based on environmental conditions. This characteristic makes it particularly versatile compared to other dyes that may not exhibit such dynamic behavior.

Molecular Structure and Formula

Metachrome Yellow is the sodium salt of 2-hydroxy-5-[(3-nitrophenyl)azo]benzoic acid, forming a complex aromatic system. Its molecular structure comprises:

  • A nitro-substituted phenyl ring (electron-withdrawing nitro group at the meta position).
  • A central azo group (-N=N-) bridging the phenyl and salicylate moieties.
  • A salicylate group (2-hydroxybenzoate ion) with a carboxylate functional group.

The molecular formula C₁₃H₈N₃NaO₅ reflects this arrangement, with a molecular weight of 309.21 g/mol. The sodium ion neutralizes the carboxylate group, enhancing water solubility.

Structural Key Features

ComponentFunctional GroupRole in Structure
Nitrophenyl moiety-NO₂ (meta position)Electron withdrawal, chromophore stabilization
Azo linkage-N=N-Conjugation pathway
Salicylate group-O⁻ (carboxylate)Solubility, tautomerism

The SMILES notation C1=CC(=CC(=C1)N+[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+] encapsulates the connectivity, with the azo group linking the nitrophenyl and salicylate rings.

Azo Group Chemistry and Structural Characteristics

The azo group (-N=N-) is the chromophoric core, responsible for light absorption and color. Key aspects include:

Synthesis and Reactivity

Metachrome Yellow is synthesized via diazotization and coupling:

  • Diazotization: m-Nitroaniline reacts with nitrous acid (HNO₂) in acidic conditions to form a diazonium salt.
  • Coupling: The diazonium salt couples with salicylic acid in alkaline media, forming the azo linkage.

The azo group’s stability is enhanced by electron-withdrawing groups (e.g., nitro) and electron-donating auxochromes (e.g., hydroxyl).

Structural Influences on Azo Stability

FactorImpact on Stability
Nitro group (meta)Strong electron withdrawal; reduces resonance stabilization
Salicylate substituentsHydrogen bonding; stabilizes trans configuration

Electronic Configuration and Chromophore Properties

The azo group’s conjugation extends across the nitrophenyl and salicylate rings, creating a π-conjugated system. The nitro group’s electron-withdrawing nature polarizes the azo bond, shifting the absorption maximum to the visible spectrum.

Key Spectral Properties

PropertyValue/DescriptionSource
λₘₐₓ (UV-Vis)~362 nm
Electron configurationPlanar, conjugated π-system
FTIR peaks1600 cm⁻¹ (N=N stretch), 1770 cm⁻¹ (C=O)

The salicylate’s carboxylate group enhances solubility in aqueous media while participating in intramolecular hydrogen bonding, further stabilizing the trans configuration.

Isomerization and Conformational Analysis

Azo compounds typically exhibit trans-cis isomerization under UV light, but Metachrome Yellow’s structure minimizes this due to steric and electronic constraints.

Trans-Cis Isomerization in Azo Dyes

FactorTrans Isomer Advantage
Steric hindranceBulky nitro group prevents cis configuration
Electronic stabilizationElectron withdrawal locks trans orientation

Tautomerism and Conformation

While hydroxyazo dyes often exhibit azo-hydrazone tautomerism, Metachrome Yellow’s salicylate group (as a carboxylate) avoids this. The nitro group’s meta position and the azo linkage’s rigidity restrict conformational flexibility, favoring a single trans isomer in solution.

Comparative Isomerization in Azo Dyes

DyeIsomerization Tendency
Metachrome YellowMinimal (trans dominant)
Methyl OrangeReversible trans-cis
Alizarin STautomerism possible

Metachrome yellow, chemically known as sodium 2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate, represents a significant synthetic azo dye compound with the molecular formula C₁₃H₈N₃NaO₅ and a molecular weight of 309.21 g/mol [1] [2]. This compound, registered under Chemical Abstracts Service number 584-42-9, is recognized by several nomenclature designations including Alizarin Yellow GG, Mordant Yellow 1, and Salicyl Yellow [1] [2] [14]. The comprehensive physical characterization of this compound encompasses its spectrophotometric behavior, solubility characteristics, thermal properties, and solid-state structure.

Spectrophotometric Profile and Color Properties

The spectrophotometric analysis of metachrome yellow reveals distinctive optical characteristics that define its utility in analytical applications. The compound exhibits a primary absorption maximum at 362 nanometers in aqueous solution [31]. This wavelength falls within the visible light spectrum and corresponds to the yellow coloration observed in dilute solutions [20] [31].

The molar absorptivity measurements demonstrate significant absorption intensity, with documented values of at least 0.28 absorbance units for a 5 milligrams per liter solution at pH 9.8 [27]. These spectrophotometric properties are directly related to the azo chromophore system present in the molecular structure, which consists of the nitrophenyl-diazenyl-benzoate framework [1] [2].

The color properties of metachrome yellow exhibit distinct pH-dependent variations. In neutral to slightly alkaline conditions, the compound displays a characteristic yellow to orange-yellow coloration [1] [2] [22]. The most notable feature of this compound is its pH-sensitive color transition, which occurs between pH 10.0 and pH 12.0 [20] [31]. At pH 10.0, the solution maintains a pale yellow appearance, while at pH 12.0, the color shifts to a deep brownish-red hue [31]. This chromogenic behavior makes metachrome yellow particularly valuable as an acid-base indicator in analytical chemistry applications.

PropertyValueReference
Absorption Maximum (λmax)362 nm [31]
Molar Absorptivity (ε)≥ 0.28 (5mg/L, pH 9.8) [27]
Color in SolutionYellow to orange-yellow [1] [2] [22]
Color Change pH Range10.0-12.0 (yellow to red) [20] [31]

Solubility Parameters in Various Solvents

The solubility characteristics of metachrome yellow vary significantly across different solvent systems, reflecting the compound's polar nature due to the presence of carboxylate and nitro functional groups. In aqueous systems, metachrome yellow demonstrates good solubility in cold water, with enhanced dissolution occurring in hot water [14] [31]. This temperature-dependent solubility behavior indicates favorable enthalpy of dissolution at elevated temperatures.

In alcoholic solvents, the compound exhibits limited solubility. Ethanol shows slight solubility for metachrome yellow, requiring careful consideration of concentration limits in ethanolic preparations [28] [31]. Similarly, methanol demonstrates comparable slight solubility characteristics, though specific quantitative data remains limited in the literature [29]. The compound shows improved solubility in methyl cellosolve (ethylene glycol monomethyl ether), making this solvent suitable for certain analytical applications [28].

Organic solvents with lower polarity demonstrate reduced solvation capacity for metachrome yellow. Acetone exhibits slight solubility, while propanol and glycol ether systems also show limited dissolution capabilities [20] [28]. These solubility patterns are consistent with the ionic nature of the sodium salt form of the compound.

SolventSolubilityReference
Water (cold)Soluble [14] [31]
Water (hot)More soluble [14]
EthanolSlightly soluble [28] [31]
MethanolSlightly soluble [29]
Methyl cellosolve (EGME)Soluble [28]
AcetoneSlightly soluble [28]
PropanolSlightly soluble [20]
Glycol etherSlightly soluble [20]

Thermal Stability and Degradation Kinetics

The thermal behavior of metachrome yellow demonstrates remarkable stability under standard conditions. The compound exhibits a melting point exceeding 300°C, indicating substantial intermolecular forces within the crystalline structure [14] [16] [31]. This high melting point is characteristic of ionic compounds containing aromatic systems with multiple functional groups.

Boiling point measurements reveal that metachrome yellow maintains structural integrity up to 479.1°C at standard atmospheric pressure (760 mmHg) [16]. The flash point occurs at 243.5°C, providing important information for handling and storage protocols [16]. These thermal parameters indicate that the compound remains stable under normal laboratory and industrial processing conditions.

Thermogravimetric analysis reveals specific weight loss patterns that characterize the degradation pathway. Loss on drying at 105°C reaches a maximum of 10 percent, primarily attributed to surface moisture and loosely bound water molecules [27]. The loss on ignition, measured between 20 and 30 percent, reflects the decomposition of organic components while leaving behind inorganic residues [27].

The thermal stability profile suggests that metachrome yellow can withstand moderate heating without significant decomposition, making it suitable for applications requiring thermal processing. Storage at room temperature maintains compound integrity over extended periods [28].

PropertyValueReference
Melting Point>300°C [14] [16] [31]
Boiling Point479.1°C at 760 mmHg [16]
Flash Point243.5°C [16]
Thermal StabilityStable at room temperature [28]
Loss on Drying (at 105°C)Max. 10% [27]

Crystal Structure and Solid-State Properties

The solid-state characterization of metachrome yellow reveals a crystalline powder form with distinctive physical attributes. The compound appears as a yellow to orange-brown powder, with color variations depending on particle size distribution and crystalline morphology [1] [2] [22] [30]. The powder form represents the most common physical state for commercial and laboratory applications.

Microscopic examination indicates that metachrome yellow maintains a fine powder consistency, facilitating uniform dissolution and mixing in various applications [1] [2] [31]. The particle size distribution affects both the dissolution rate and the apparent color intensity of prepared solutions.

Crystallographic analysis reveals that the compound adopts a specific molecular arrangement within the crystal lattice, though detailed structural parameters remain limited in the available literature. The presence of sodium ions within the structure influences the overall crystal packing and intermolecular interactions [1] [2].

The loss on ignition values between 20 and 30 percent provide insights into the organic content and thermal decomposition characteristics of the crystalline material [27]. This parameter serves as a quality control measure for assessing the purity and composition of commercial preparations.

Density measurements and refractive index determinations for metachrome yellow have not been extensively documented in the scientific literature, representing areas where additional characterization work would enhance the comprehensive understanding of this compound's solid-state properties.

PropertyValueReference
Crystal FormPowder [1] [2] [31]
AppearanceYellow to orange-brown powder [1] [2] [22] [30]
DensityNot availableNot found in literature
Refractive IndexNot availableNot found in literature
Loss on Ignition20-30% [27]

The synthesis of Metachrome yellow fundamentally relies on a classical two-step process involving diazotization of m-nitroaniline followed by coupling with sodium salicylate [2]. The diazotization mechanism begins with the formation of nitrosonium ion through the reaction of sodium nitrite with hydrochloric acid under acidic conditions [3] [4]. This nitrosonium ion subsequently reacts with m-nitroaniline to form the diazonium salt intermediate, which serves as the electrophilic component in the subsequent coupling reaction [5].

The diazotization reaction follows a well-established mechanism where m-nitroaniline reacts with nitrous acid in the presence of hydrochloric acid at temperatures maintained between 0-5°C [2] [3]. The reaction proceeds through several intermediate steps: first, the formation of N-nitrosamine, followed by protonation and dehydration to yield the diazonium salt [4]. The low temperature requirement is critical for maintaining diazonium salt stability, as these intermediates decompose readily above 5°C, often explosively [6] [7].

The coupling mechanism involves electrophilic aromatic substitution where the electron-deficient diazonium ion attacks the electron-rich salicylate anion [5]. The reaction is typically conducted under alkaline conditions with pH maintained at 6.0-6.5 to optimize coupling efficiency while preventing diazonium salt decomposition [2]. Research indicates that the coupling step must be performed slowly through controlled reagent addition to minimize side reactions and maximize product yield [8] [9].

Reaction Conditions and Yield Optimization

Optimization of Metachrome yellow synthesis requires careful control of multiple parameters that significantly impact both reaction efficiency and product quality [10] [11]. Temperature control emerges as the most critical factor, with diazotization requiring temperatures below 10°C and coupling reactions optimal at 5-15°C [10] [11]. Studies demonstrate that maintaining these temperature ranges prevents diazonium salt decomposition while ensuring complete coupling reactions [12] [8].

pH management plays an equally crucial role in yield optimization [10]. The diazotization step requires highly acidic conditions (pH 1-2) to generate sufficient nitrosonium ions, while the coupling reaction demands alkaline conditions (pH 6.0-6.5) for optimal nucleophilic attack by the salicylate anion [2] [10]. Modern industrial processes employ automated pH monitoring systems to maintain these precise conditions throughout the reaction sequence [10] [11].

ParameterOptimal RangeCritical ImpactTypical Yield Impact
Diazotization Temperature0-10°CDiazonium salt stability±15-20%
Coupling Temperature5-15°CCoupling efficiency±10-15%
pH Control (coupling)6.0-6.5Product purity±8-12%
Reagent Addition RateDropwise additionSide reaction minimization±5-10%
Stirring Speed300-500 rpmMass transfer efficiency±3-8%

Reagent stoichiometry optimization studies reveal that using 1.1-1.2 equivalents of sodium nitrite ensures complete diazotization while minimizing excess reagent waste [8] [13]. Similarly, hydrochloric acid concentrations of 2.0-3.0 equivalents provide sufficient acidity for diazotization without causing excessive by-product formation [2] [13]. These optimized conditions consistently achieve yields of 85-90% in laboratory-scale preparations [2] [8].

Continuous flow synthesis represents a significant advancement in yield optimization, achieving conversions of 98% within 2-10 minutes compared to 2-4 hours in traditional batch processes [12] [14]. Flow reactors provide superior temperature control and mixing efficiency, enabling precise control over residence times and minimizing decomposition reactions [12] [15].

Purification Protocols and Quality Assessment

Purification of Metachrome yellow requires specialized protocols to achieve pharmaceutical-grade purity while maintaining acceptable recovery yields [16] [17]. Crystallization remains the most widely employed purification method due to its simplicity and cost-effectiveness, typically achieving purities of 85-90% with recovery yields of 70-80% [18]. The process involves dissolving crude product in hot water followed by controlled cooling and pH adjustment to precipitate pure crystals [2].

High-Performance Liquid Chromatography (HPLC) provides the highest purity levels (95-99%) and serves as both a purification method and analytical tool for quality assessment [17] [19]. HPLC purification employs gradient elution with water-acetonitrile mobile phases, achieving separation of Metachrome yellow from synthetic impurities and by-products [17]. However, HPLC purification typically yields lower recovery rates (60-75%) due to sample losses during processing [17].

Column chromatography offers an intermediate purification approach, achieving purities of 90-95% with recovery yields of 65-80% [20]. Silica gel columns with ethyl acetate-hexane gradient systems provide effective separation of azo compounds from unreacted starting materials and coupling by-products [20]. This method proves particularly valuable for research-scale purifications where high purity is required but HPLC costs are prohibitive.

Purification MethodPurity Achieved (%)Recovery Yield (%)Time RequiredKey Advantages
Crystallization85-9070-804-8 hoursSimple, cost-effective
HPLC Purification95-9960-751-2 hoursHighest purity, analytical grade
Column Chromatography90-9565-802-4 hoursGood separation, scalable
Salting Out80-8575-852-3 hoursMild conditions, preserves product

Quality assessment protocols employ multiple analytical techniques to ensure product specifications [21] [17]. UV-visible spectrophotometry confirms characteristic absorption maxima at 362 nm and extinction coefficients ≥14,500 at 257-263 nm [21]. Nuclear Magnetic Resonance (NMR) spectroscopy verifies structural integrity through characteristic chemical shifts for azo linkage and aromatic protons [21]. Elemental analysis confirms molecular composition matching the theoretical values for C₁₃H₈N₃NaO₅ [21] [2].

Salting out procedures provide an alternative purification approach with high recovery yields (75-85%) and moderate purity (80-85%) [18]. This method involves adding potassium acetate to aqueous solutions of crude product, causing precipitation of purified dye while maintaining product stability [18]. Multiple salting out cycles can improve purity to acceptable levels for many applications [18].

Green Chemistry Approaches to Metachrome Yellow Production

Green chemistry methodologies for Metachrome yellow synthesis focus on reducing environmental impact while maintaining product quality and economic viability [22] [23] [24]. Solvent-free grinding synthesis represents one of the most environmentally benign approaches, eliminating organic solvents entirely while achieving yields of 80-95% [24]. This method involves mechanochemical activation through grinding reactants in a mortar and pestle, providing sufficient energy for reaction completion at room temperature [24].

Microwave-assisted synthesis offers rapid reaction completion (5-30 minutes) with high yields (80-97%) while significantly reducing energy consumption compared to conventional heating methods [22]. The microwave approach enables direct cross-condensation between nitroarenes and aniline derivatives without requiring isolation of unstable diazonium intermediates [22]. This methodology proves particularly effective for gram-scale synthesis of commercial dyes [22].

Ionic liquid-promoted synthesis utilizes Brønsted acidic ionic liquids as recyclable catalysts, achieving moderate yields (70-88%) while enabling catalyst reuse for multiple reaction cycles [23] [25]. The ionic liquid medium provides both the acidic environment required for diazotization and the coupling medium, eliminating the need for additional acids or bases [23]. This approach demonstrates particular value in reducing waste generation and improving atom economy [25].

Green Chemistry ApproachEnvironmental BenefitAtom Economy (%)E-FactorIndustrial Scalability
Solvent-Free GrindingNo organic solvents85-922-5High
Microwave-AssistedReduced energy consumption80-972-4High
Ionic Liquid CatalysisRecyclable reaction medium80-883-6Medium
Continuous Flow ProcessingMinimal waste generation88-951-2Very High

Continuous flow microreactor technology achieves the highest environmental performance with E-factors of 1-2 and atom economies of 88-95% [26] [15]. Flow reactors enable precise control over reaction parameters while minimizing waste generation and energy consumption [26]. The technology allows for easy scale-up from laboratory to industrial production without compromising environmental benefits [15].

Water-based synthesis employs aqueous reaction media to replace organic solvents, though this approach typically achieves lower yields (75-85%) due to solubility limitations of organic reactants [24]. However, water-based methods prove valuable for applications where environmental considerations outweigh yield optimization requirements [24].

Recyclable catalyst systems demonstrate significant potential for industrial implementation, with magnetic solid acid catalysts enabling easy separation and reuse for multiple reaction cycles [27]. These systems achieve good conversions under mild conditions while eliminating the need for stoichiometric acids or bases [27]. The magnetic separation capability particularly appeals to industrial applications requiring catalyst recovery [27].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

310.04398968 g/mol

Monoisotopic Mass

310.04398968 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

General Manufacturing Information

Benzoic acid, 2-hydroxy-5-[2-(3-nitrophenyl)diazenyl]-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023
1: Weber A, Wachowitz R. [The detection of salmonellas using Rambach agar]. Berl Munch Tierarztl Wochenschr. 1994 Feb;107(2):43-4. German. PubMed PMID: 7993335.
2: Hofer E, Silva CH. An evaluation of the efficiency of enrichment media in the isolation process for Vibrio parahaemolyticus. Zentralbl Bakteriol Mikrobiol Hyg A. 1984 Apr;256(4):456-65. PubMed PMID: 6377759.
3: Tiagunenko IuV. [Suppression of the conjugational transfer of derepressed R factors by the dye, metachrome yellow]. Antibiotiki. 1975 Apr;20(4):358-62. Russian. PubMed PMID: 1108773.
4: Mayer H, Schindler S, Weisser W. [Investigations of some metachrome-yellow-preparations as an basic ingredient for metachromgelb-wasserblau-laktose-agar (Gassners medium) (author's transl)]. Zentralbl Bakteriol Orig A. 1975;230(3):406-14. German. PubMed PMID: 49992.
5: SPROSSIG M, MEYER M. [Comparative studies on the efficiency of bromthymol blue-metachrome yellow-lactose agar and bile citrate agar in combination with potassium tetra-thionate broth in the diagnosis of typhoid, paratyphoid and enteritis bacteria]. Dtsch Gesundheitsw. 1955 Nov 3;10(44):1436-40. German. PubMed PMID: 13277421.

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